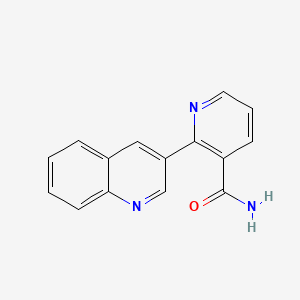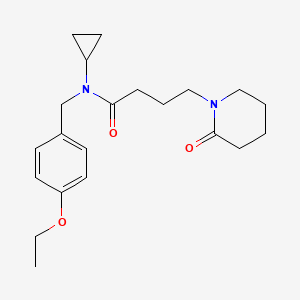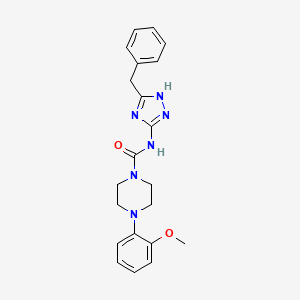![molecular formula C24H28N4O B4533767 N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide](/img/structure/B4533767.png)
N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide
Overview
Description
N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[221]hept-5-ene-7,1’-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide involves multiple steps, including the formation of the spiro-bicyclic system and the attachment of the pyridine moieties. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . The reaction conditions typically require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anxiolytic agent, similar to tandospirone. Its unique structure allows it to interact with specific receptors in the brain, making it a candidate for the development of new therapeutic agents.
Organic Chemistry: The compound’s complex structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as the 5-HT1A receptor . By binding to this receptor, the compound can modulate neurotransmitter release and influence neuronal activity, leading to its anxiolytic effects. The pathways involved include the inhibition of adenylate cyclase and the modulation of ion channel activity.
Comparison with Similar Compounds
Similar Compounds
Tandospirone: A similar compound with anxiolytic activity, known for its selective action on the 5-HT1A receptor.
Uniqueness
The uniqueness of N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide lies in its spiro-bicyclic structure, which provides distinct pharmacological properties and potential therapeutic benefits. Its ability to selectively bind to specific receptors and modulate neuronal activity sets it apart from other similar compounds.
Properties
IUPAC Name |
N-(3-pyridin-2-ylpropyl)-6-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methylamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c29-23(26-13-3-5-20-4-1-2-12-25-20)17-6-9-22(27-15-17)28-16-18-14-19-7-8-21(18)24(19)10-11-24/h1-2,4,6-9,12,15,18-19,21H,3,5,10-11,13-14,16H2,(H,26,29)(H,27,28)/t18-,19-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVVUPGSPJKZMY-SFHLNBCPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3CC(C2C=C3)CNC4=NC=C(C=C4)C(=O)NCCCC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12[C@H]3C[C@@H]([C@H]2C=C3)CNC4=NC=C(C=C4)C(=O)NCCCC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-6-methoxypyrimidin-4-amine](/img/structure/B4533686.png)
![N-cyclopropyl-1-[1-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B4533688.png)

![(3S*,4R*)-1-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4533701.png)


![3-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B4533714.png)
![({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)(4-pyridinylmethyl)amine](/img/structure/B4533718.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]urea](/img/structure/B4533728.png)
![(4-methoxy-3,5-dimethylphenyl)[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methanone](/img/structure/B4533734.png)
![N-allyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline](/img/structure/B4533742.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-6-methylnicotinamide](/img/structure/B4533774.png)
![1-(2-methoxypyrimidin-5-yl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B4533790.png)
![{(2S,4R)-4-(dimethylamino)-1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]pyrrolidin-2-yl}methanol](/img/structure/B4533806.png)
